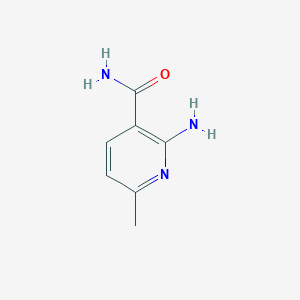

2-Amino-6-methylnicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-4-2-3-5(7(9)11)6(8)10-4/h2-3H,1H3,(H2,8,10)(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXQDHBKGPBRMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-6-methylnicotinamide (CAS: 100524-09-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-methylnicotinamide (CAS Number: 100524-09-2), a substituted pyridine derivative. While direct experimental data on this specific compound is limited in peer-reviewed literature, this document synthesizes available information from chemical suppliers, patent filings, and extrapolates potential properties based on structurally related, well-characterized analogs. The guide covers physicochemical properties, a detailed synthesis protocol, predicted spectroscopic characteristics, and an in-depth discussion of its potential, though currently unproven, biological activities by examining its relationship to key metabolic and signaling pathways, including nicotinamide metabolism and histone deacetylation. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic or synthetic potential of this molecule.

Core Molecular Profile and Physicochemical Properties

This compound is a heterocyclic aromatic compound featuring a pyridine core substituted with an amino group at the 2-position, a carboxamide group at the 3-position, and a methyl group at the 6-position. This unique arrangement of functional groups suggests a polar molecule with hydrogen bonding capabilities.[1]

Chemical Structure and Identifiers

-

IUPAC Name: 2-amino-6-methylpyridine-3-carboxamide

-

CAS Number: 100524-09-2[2]

-

Molecular Formula: C₇H₉N₃O[2]

-

Molecular Weight: 151.17 g/mol [2]

-

Canonical SMILES: CC1=NC(=C(C=C1)C(=O)N)N[2]

-

InChI Key: LPXQDHBKGPBRMI-UHFFFAOYSA-N

Physicochemical Data Summary

| Property | Value | Source |

| Physical Form | Solid (at room temperature) | |

| Purity | ≥95-97% (typical commercial grade) | [2][4] |

| Melting Point | No data available | [3][4] |

| Boiling Point | No data available | [4] |

| Solubility | No data available; predicted to be soluble in polar solvents.[1] | [4] |

| Topological Polar Surface Area (TPSA) | 82 Ų | [2] |

| LogP (calculated) | 0.07112 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis and Purification

This compound is not just a commercially available reagent; it is also a key intermediate in the synthesis of other molecules, such as 2-amino-6-methylnicotinic acid. The primary route to its synthesis starts from 2-chloro-3-cyano-6-methylpyridine, as detailed in patent literature.

Synthetic Workflow: From Cyanopyridine to Nicotinamide

The synthesis is a one-pot reaction involving the amination of the chloro-substituted pyridine ring and the hydrolysis of the nitrile group to a primary amide. The causality behind this choice is efficiency; performing the reaction in an autoclave at high temperature and pressure with aqueous ammonia allows both transformations to occur without isolating the intermediate 2-amino-3-cyano-6-methylpyridine.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from patent literature describing the synthesis of 2-amino-6-methylnicotinic acid, where this compound is the key intermediate.

-

Reaction Setup: To a high-pressure autoclave, add 2-chloro-3-cyano-6-methylpyridine (e.g., 6.10 g).

-

Reagent Addition: Add a 28% aqueous solution of ammonia (e.g., 70 mL).

-

Reaction Conditions: Seal the autoclave and heat the mixture to 170°C. Maintain this temperature with stirring for 7 hours. The high pressure generated by the heated aqueous ammonia is critical for the reaction to proceed.

-

Work-up:

-

Cool the reaction vessel to room temperature.

-

The resulting product, this compound, is contained within the aqueous ammonia solution.

-

For subsequent reactions, such as hydrolysis to the corresponding nicotinic acid, the ammonia is typically removed under reduced pressure.

-

-

Purification (Hypothetical): For isolation of the solid amide, one would typically remove the excess ammonia under reduced pressure, which may cause the product to precipitate. The resulting solid could be collected by filtration, washed with cold water, and dried. Further purification could be achieved by recrystallization from a suitable polar solvent system (e.g., water or ethanol-water mixtures).

Spectroscopic Analysis (Predicted)

No publicly archived experimental spectra for this compound were identified. The following sections describe the expected spectral characteristics based on its structure and data from analogous compounds.

Expected ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methyl protons, and the protons of the amino and amide groups.

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale / Analog Compound Data |

| ~7.8 - 8.2 | Doublet (d) | 1H | H-4 (Pyridine) | Aromatic proton ortho to the electron-withdrawing amide group will be downfield. Similar protons in nicotinamide appear at 8.21 ppm.[5] |

| ~6.4 - 6.7 | Doublet (d) | 1H | H-5 (Pyridine) | Aromatic proton meta to the amide and ortho to the electron-donating amino and methyl groups will be upfield. In 2-amino-6-methylpyridine, this proton appears at ~6.3-6.5 ppm.[6] |

| ~5.5 - 7.5 | Broad singlet | 4H | -NH₂ (Amino & Amide) | Protons on nitrogen atoms often appear as broad signals and can exchange with solvent. Their chemical shift is highly variable. |

| ~2.4 - 2.6 | Singlet (s) | 3H | -CH₃ (Methyl) | Methyl group on an aromatic ring. In 2-amino-6-methylpyridine, this signal is at ~2.36 ppm.[6] |

Expected ¹³C NMR Spectrum

The carbon NMR should display seven unique signals corresponding to each carbon atom in the molecule.

| Predicted Shift (ppm) | Assignment | Rationale / Analog Compound Data |

| ~168 - 172 | C=O (Amide) | The carbonyl carbon of an amide group. In nicotinamide, this peak is at ~173 ppm.[5] |

| ~158 - 162 | C-2 (C-NH₂) | Aromatic carbon bonded to an amino group is typically shielded but is also part of the pyridine ring. In 2-amino-6-methylpyridine, this carbon is at ~158 ppm.[7] |

| ~156 - 160 | C-6 (C-CH₃) | Aromatic carbon bonded to the methyl group. In 2-amino-6-methylpyridine, this carbon is at ~157 ppm.[7] |

| ~138 - 142 | C-4 | Aromatic CH carbon. In nicotinamide, the corresponding C-4 is at ~150 ppm, but the electron-donating groups at C-2 and C-6 in the target molecule will cause an upfield shift.[5] |

| ~115 - 120 | C-3 (C-CONH₂) | Aromatic carbon bearing the amide group. In nicotinamide, this is at ~131 ppm, but will be shifted by the adjacent amino group.[5] |

| ~105 - 110 | C-5 | Aromatic CH carbon. In 2-amino-6-methylpyridine, the corresponding C-5 is at ~105 ppm.[7] |

| ~22 - 25 | -CH₃ | Methyl carbon. In 2-amino-6-methylpyridine, this carbon is at ~24 ppm.[7] |

Expected Infrared (IR) Spectrum

The IR spectrum will be dominated by absorptions from the N-H and C=O bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3150 | N-H Stretch | Primary Amine (-NH₂) & Primary Amide (-CONH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic C-H |

| 2850 - 2960 | C-H Stretch | Methyl (-CH₃) |

| ~1670 | C=O Stretch | Amide I band (Carbonyl) |

| 1600 - 1450 | C=C & C=N Stretch | Aromatic Ring |

| ~1600 | N-H Bend | Amine/Amide Scissoring |

Standardized Protocol for Spectroscopic Analysis

-

Sample Preparation (NMR):

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for amides to prevent H/D exchange of the N-H protons.

-

Vortex briefly to ensure complete dissolution.

-

-

Sample Preparation (FTIR):

-

For solid-state analysis, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.

-

-

Sample Preparation (Mass Spectrometry):

-

Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via direct infusion or LC-MS using an appropriate ionization technique such as Electrospray Ionization (ESI). Given the basic nitrogens, positive ion mode (ESI+) is expected to be highly effective, likely showing the protonated molecule [M+H]⁺ at m/z 152.18.

-

Potential Biological Activity and Applications (Inferred)

While no direct biological studies on this compound have been published, its chemical structure, as a nicotinamide analog, places it at the intersection of several critical biochemical pathways. Its potential activity can be hypothesized by examining the roles of its structural relatives.

Context: Nicotinamide Metabolism and NNMT

Nicotinamide (a form of Vitamin B3) is a fundamental precursor for the synthesis of nicotinamide adenine dinucleotide (NAD⁺), a critical coenzyme in cellular redox reactions and a substrate for signaling enzymes like sirtuins and PARPs.[8] Nicotinamide N-methyltransferase (NNMT) is a key enzyme that regulates intracellular nicotinamide levels by catalyzing its methylation to 1-methylnicotinamide (MNA), which is then excreted.[9] Overexpression of NNMT has been linked to obesity, type 2 diabetes, and certain cancers, making it a significant therapeutic target.[8] NNMT inhibitors are sought after to increase intracellular NAD⁺ levels, which can improve mitochondrial function and cellular health.[8]

Caption: Role of NNMT in Nicotinamide metabolism and potential intervention point.

Hypothesis 1: A Potential NNMT Inhibitor or Substrate

Given its nicotinamide core, this compound is a rational candidate for investigation as a ligand for NNMT.

-

As an Inhibitor: The substitutions at the 2- and 6-positions could allow the molecule to bind to the nicotinamide pocket of NNMT without being methylated, thereby acting as a competitive inhibitor.[10] The development of potent and selective NNMT inhibitors is an active area of research for treating metabolic disorders.[11]

-

As a Substrate: Alternatively, NNMT could potentially methylate the pyridine nitrogen of this compound, making it a substrate. In this case, the resulting methylated product could have its own distinct biological activities, similar to how the MNA product of nicotinamide metabolism is now known to have anti-inflammatory properties.

Hypothesis 2: A Potential Histone Deacetylase (HDAC) Inhibitor

The compound 6-aminonicotinamide (6-AN) is a known antimetabolite. Furthermore, the development of 6-aminonicotinamide derivatives has led to the discovery of potent and selective inhibitors of histone deacetylases (HDACs).[12][13] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[14] HDAC inhibitors are an important class of anti-cancer agents.[14][15]

The structural similarity of this compound to the 6-aminonicotinamide scaffold makes it a candidate for evaluation as an HDAC inhibitor. The core features often required for HDAC inhibition include a zinc-binding group (which the amide could potentially fulfill, though less common than a hydroxamic acid), a linker region, and a capping group that interacts with the surface of the enzyme. The substituted pyridine ring of this compound could serve as the linker and cap.

Safety and Handling

This compound is classified as a hazardous chemical. All handling should be performed in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE).

-

Pictograms: GHS07 (Exclamation Mark)[16]

-

Signal Word: Warning[16]

-

Hazard Statements:

-

Precautionary Statements:

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Recommended storage is at 4°C, protected from light.[2]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 100524-09-2) is a readily synthesizable pyridine derivative whose biological functions remain unexplored in the public domain. While core physicochemical data like melting point and solubility are uncharacterized, its chemical structure provides a strong rationale for investigating it in two primary areas of drug discovery: as a modulator of nicotinamide metabolism via the enzyme NNMT, and as a potential histone deacetylase inhibitor. This guide provides the foundational chemical knowledge and theoretical framework necessary to initiate such research programs. The detailed synthesis and predicted spectroscopic profiles offer practical tools for chemists, while the hypothesized biological roles provide a clear direction for pharmacologists and cell biologists.

References

-

Hamblett, C. L., et al. (2007). The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5300-5309. Available at: [Link]

-

Kannt, A., et al. (2018). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 23(3), 648. Available at: [Link]

-

Patsnap Synapse. (2024). What are NNMT inhibitors and how do they work? Available at: [Link]

-

Gao, Y., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC Medicinal Chemistry, 12(7), 1095-1106. Available at: [Link]

-

Babault, N., et al. (2018). Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). Journal of Medicinal Chemistry, 61(15), 6834-6846. Available at: [Link]

-

Ruf, S., et al. (2022). Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes. Journal of Medicinal Chemistry, 65(22), 15007-15024. Available at: [Link]

-

ResearchGate. (n.d.). The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. Request PDF. Available at: [Link]

-

Safety Data Sheets. (n.d.). This compound. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0001406). Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000699). Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000699). Available at: [Link]

-

Van Haren, M. J., et al. (2021). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). RSC Chemical Biology, 2(5), 1339-1346. Available at: [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000229). Available at: [Link]

-

NIST. (n.d.). 6-Methylnicotinamide. In NIST Chemistry WebBook. Available at: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000281 Nicotinamide. Available at: [Link]

-

PubChem. (n.d.). 1-Methylnicotinamide. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Lee, J. H., et al. (2013). Development of a histone deacetylase 6 inhibitor and its biological effects. Proceedings of the National Academy of Sciences, 110(39), 15704-15709. Available at: [Link]

-

Wikipedia. (n.d.). Histone deacetylase inhibitor. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Available at: [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000696). Available at: [Link]

-

Morvan, D., et al. (2022). Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression. Journal of Proteome Research, 21(3), 739-751. Available at: [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 1-Methylnicotinamide (HMDB0000699). Available at: [Link]

-

Lee, Y. C., Gholson, R. K., & Raica, N. (1969). Isolation and Identification of Two New Nicotinamide Metabolites. Journal of Biological Chemistry, 244(12), 3277-3282. Available at: [Link]

-

NIST. (n.d.). 6-Aminonicotinamide. In NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Available at: [Link]

-

Morvan, D., et al. (2022). Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression. ACS Publications. Available at: [Link]

-

SpectraBase. (n.d.). 6-Methylnicotinamide [1H NMR]. Available at: [Link]

-

SpectraBase. (n.d.). 6-Methylnicotinamide [FTIR]. Available at: [Link]

Sources

- 1. CAS 100524-09-2: 3-Pyridinecarboxamide,2-amino-6-methyl-(9… [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. zycz.cato-chem.com [zycz.cato-chem.com]

- 4. aksci.com [aksci.com]

- 5. bmse000281 Nicotinamide at BMRB [bmrb.io]

- 6. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Amino-6-methylpyridine(1824-81-3) 13C NMR spectrum [chemicalbook.com]

- 8. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]

- 9. Mechanisms and inhibitors of nicotinamide N-methyltransferase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 15. Development of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. achmem.com [achmem.com]

2-Amino-6-methylnicotinamide molecular structure and formula

An In-depth Technical Guide to the Molecular Structure and Formula of 2-Amino-6-methylnicotinamide

Abstract: This technical guide provides a comprehensive examination of this compound, a substituted pyridine derivative of interest to researchers in medicinal chemistry and synthetic organic chemistry. The document delineates the molecule's fundamental properties, explores its detailed molecular architecture, and presents a multi-faceted spectroscopic approach for its structural elucidation and verification. By integrating theoretical principles with practical, field-proven experimental protocols, this guide serves as an essential resource for scientists engaged in the synthesis, characterization, and application of novel heterocyclic compounds.

Compound Identification and Physicochemical Profile

This compound is a heterocyclic aromatic compound built upon a pyridine core. Its unique substitution pattern imparts specific chemical and physical properties relevant to its potential applications as a synthetic intermediate. The primary identifiers and key physicochemical properties are summarized below, providing a foundational dataset for laboratory use.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉N₃O | [1] |

| Molecular Weight | 151.17 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 100524-09-2 | [1][3] |

| Canonical SMILES | CC1=NC(=C(C=C1)C(=O)N)N | [3] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥97% | [1][2] |

| Storage Conditions | Room temperature, sealed in a dry, dark place | [1][2] |

Molecular Architecture and Structural Features

The molecular structure of this compound is defined by a central pyridine ring substituted at the C2, C3, and C6 positions. This arrangement of functional groups is critical as it dictates the molecule's electronic properties, reactivity, and potential for intermolecular interactions.

-

Pyridine Core: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom's lone pair of electrons makes the ring electron-deficient (π-deficient), influencing the reactivity of the ring and its substituents.

-

2-Amino Group (-NH₂): An electron-donating group that increases the electron density of the pyridine ring, particularly at the ortho and para positions. It also serves as a hydrogen bond donor and a site of basicity.

-

6-Methyl Group (-CH₃): An electron-donating group via hyperconjugation, which subtly influences the ring's electronics. Its steric bulk can also affect the reactivity of adjacent positions.

-

3-Carboxamide Group (-CONH₂): An electron-withdrawing group that deactivates the ring towards electrophilic substitution. The amide functionality is pivotal, containing both a hydrogen bond donor (-NH₂) and a hydrogen bond acceptor (C=O), making it a key site for molecular recognition in biological systems.

The interplay between the electron-donating amino group and the electron-withdrawing carboxamide group creates a unique electronic environment within the molecule.

Caption: 2D molecular structure of this compound.

Spectroscopic Signature for Structural Verification

Structural confirmation in synthetic chemistry is not a mere formality; it is the cornerstone of reproducible science. A combination of spectroscopic techniques provides an unambiguous "fingerprint" of the molecule. The following sections detail the expected spectral data and the standardized protocols for their acquisition, ensuring a self-validating system for compound identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR identifies the chemical environment and connectivity of protons, while ¹³C NMR provides a map of the carbon skeleton. For this compound, we expect distinct signals for the aromatic protons, the methyl group protons, and the protons of the amino and amide groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Nucleus | Predicted Shift (δ, ppm) | Multiplicity | Assignment & Justification |

| ¹H | ~7.8 - 8.0 | Doublet | H-4 : Downfield due to proximity to the electron-withdrawing amide group. |

| ¹H | ~6.5 - 6.7 | Doublet | H-5 : Upfield relative to H-4 due to the influence of the electron-donating amino and methyl groups. |

| ¹H | ~7.0 - 7.5 (broad) | Singlet | -CONH₂ : Amide protons, often broad and exchangeable with D₂O. |

| ¹H | ~5.8 - 6.2 (broad) | Singlet | -NH₂ : Amino protons, also broad and exchangeable. |

| ¹H | ~2.3 - 2.5 | Singlet | -CH₃ : Methyl protons, appearing as a sharp singlet. |

| ¹³C | ~168 - 170 | - | C=O : Amide carbonyl carbon, characteristically downfield. |

| ¹³C | ~158 - 160 | - | C2 & C6 : Carbons attached to nitrogen atoms in the pyridine ring. |

| ¹³C | ~138 - 140 | - | C4 : Aromatic CH carbon. |

| ¹³C | ~110 - 115 | - | C3 & C5 : Aromatic carbons influenced by substituents. |

| ¹³C | ~22 - 24 | - | -CH₃ : Methyl carbon. |

Protocol for NMR Spectrum Acquisition:

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic, as its ability to form hydrogen bonds helps to resolve the amide and amine proton signals, which might otherwise be too broad or exchangeable in solvents like CDCl₃.

-

Filtration: Filter the solution through a pipette packed with a small amount of glass wool into a clean, 5 mm NMR tube to remove any particulate impurities.

-

Instrument Setup: Place the sample in the NMR spectrometer (a 400 MHz instrument is standard).

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum with 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is indispensable for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending). This technique provides rapid and definitive evidence for the presence of the key amine, amide, and aromatic functionalities.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3150 (two bands) | N-H Stretch | Primary Amine (-NH₂) & Amide (-NH₂) |

| 3050 - 3000 | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | C-H Stretch | Methyl (-CH₃) |

| ~1670 | C=O Stretch | Amide I Band |

| ~1600 & ~1480 | C=C and C=N Stretch | Pyridine Ring |

| ~1620 | N-H Bend | Primary Amine (-NH₂) |

Protocol for ATR-FTIR Spectrum Acquisition:

-

Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum to account for atmospheric CO₂ and H₂O. This step is crucial for obtaining a clean sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure, ensuring intimate contact between the sample and the crystal. Good contact is essential for a strong, high-quality signal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The instrument software will automatically ratio the sample spectrum against the stored background spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement is complete.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of a compound, confirming its elemental composition. High-resolution instruments (like TOF or Orbitrap) can measure mass-to-charge ratios (m/z) to four or five decimal places. This level of precision allows for the unambiguous determination of the molecular formula, which is the ultimate validation of a compound's identity.

-

Expected Molecular Ion: For the molecular formula C₇H₉N₃O, the exact monoisotopic mass is 151.0746 Da.

-

Analysis Mode: Using Electrospray Ionization (ESI) in positive ion mode, the expected primary ion would be the protonated molecule [M+H]⁺.

-

Expected m/z: The calculated m/z for [C₇H₁₀N₃O]⁺ is 152.0818 . Observing this ion with high mass accuracy (typically < 5 ppm error) provides definitive confirmation of the elemental formula.

Protocol for HRMS (ESI-TOF) Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid. The formic acid is added to promote protonation and enhance signal intensity in positive ion mode.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Calibration: Calibrate the mass spectrometer immediately before the analysis using a known calibration standard to ensure high mass accuracy.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500 Da).

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured m/z value to the theoretical value. The mass error, calculated in parts-per-million (ppm), should be within the instrument's specification (typically < 5 ppm).

Synthetic Pathway

Understanding the synthesis of a compound provides context for potential impurities and informs further chemical modifications. A known method for preparing the related 2-amino-6-methylnicotinic acid involves this compound as a key intermediate.[4][5] The synthesis starts from 2-chloro-3-cyano-6-methylpyridine.

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | 100524-09-2 [sigmaaldrich.com]

- 3. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 4. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]

- 5. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to the Theoretical Properties of 2-Amino-6-methylnicotinamide

This guide provides a comprehensive overview of the theoretical and known properties of 2-Amino-6-methylnicotinamide, a heterocyclic aromatic compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer insights into its chemical nature, synthesis, and potential biological significance, drawing comparisons with closely related nicotinamide derivatives where direct experimental data is unavailable.

Introduction: Unveiling a Nicotinamide Analog

This compound (CAS No. 100524-09-2) is a substituted pyridinecarboxamide, an analog of nicotinamide (Vitamin B3).[1] While nicotinamide and its metabolites are extensively studied for their central role in cellular metabolism and signaling, this compound remains a less-chartered molecule, primarily recognized as a chemical intermediate in organic synthesis.[2] This guide aims to consolidate the known information and build a theoretical framework to understand its potential physicochemical and biological properties, thereby providing a valuable resource for future research and development.

Physicochemical and Structural Characteristics

The fundamental properties of a molecule are dictated by its structure. This compound possesses a pyridine ring substituted with an amino group at the 2-position, a carboxamide group at the 3-position, and a methyl group at the 6-position.

Core Chemical Identity

| Property | Value | Source(s) |

| IUPAC Name | 2-Amino-6-methylpyridine-3-carboxamide | [1] |

| CAS Number | 100524-09-2 | [1] |

| Molecular Formula | C₇H₉N₃O | [1] |

| Molecular Weight | 151.17 g/mol | [1] |

| Canonical SMILES | CC1=CC=C(C(=N1)N)C(=O)N | [1] |

Predicted Physicochemical Properties

Due to a lack of extensive experimental data for this compound, its physicochemical properties are largely based on computational models. These predictions offer valuable insights for experimental design, such as selecting appropriate solvent systems for synthesis and analysis.

| Property | Predicted Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 82 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 0.07112 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 1 | [1] |

For comparative context, the related compound 6-Methylnicotinamide has a reported melting point of 193-198 °C and is soluble in water at 50 mg/mL.[3][4]

Synthesis and Chemical Reactivity

The primary documented role of this compound is as a synthetic intermediate. Patent literature describes its formation as a key step in the production of 2-amino-6-methylnicotinic acid.[2]

Synthetic Pathway

The synthesis typically involves the reaction of 2-chloro-3-cyano-6-methylpyridine with an aqueous solution of ammonia under high temperature and pressure. This process facilitates the nucleophilic substitution of the chloro group with an amino group and the hydrolysis of the nitrile to a carboxamide.

Caption: Synthetic route to 2-amino-6-methylnicotinic acid via this compound.

Theoretical Biological and Pharmacological Profile

While no direct biological studies on this compound are publicly available, its structural similarity to other nicotinamide derivatives allows for the formulation of hypotheses regarding its potential biological roles. The metabolism of nicotinamide is a critical pathway with implications for various diseases, and it is plausible that this compound could interact with enzymes in this pathway.

The Nicotinamide N-methyltransferase (NNMT) Pathway: A Potential Route of Metabolism

A key enzyme in nicotinamide metabolism is Nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide to 1-methylnicotinamide (MNA).[5] This process is crucial for regulating cellular levels of nicotinamide and the universal methyl donor, S-adenosylmethionine (SAM). Dysregulation of NNMT has been implicated in metabolic disorders and various cancers.

Given its structure, this compound could theoretically act as a substrate or an inhibitor of NNMT. The amino and methyl substitutions on the pyridine ring would likely influence its binding to the active site of the enzyme.

Caption: The NNMT pathway and the hypothetical interaction with this compound.

Experimental Protocols and Analytical Methodologies

The characterization and quantification of this compound would rely on standard analytical techniques employed for small organic molecules.

Proposed Analytical Workflow

A general workflow for the analysis of this compound in a research setting would involve separation followed by detection and characterization.

Caption: A generalized analytical workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

Based on methods for related compounds like 6-aminonicotinamide, a reverse-phase HPLC method would be a suitable starting point for the analysis of this compound.

-

Step 1: Column Selection: A C18 column is a common choice for separating small aromatic molecules.

-

Step 2: Mobile Phase Preparation: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water for MS compatibility) and an organic solvent like acetonitrile or methanol.

-

Step 3: Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve good separation from impurities or other components in a mixture.

-

Step 4: Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring would be appropriate. For more sensitive and specific detection, mass spectrometry (LC-MS) could be employed.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the chemical structure. The chemical shifts and coupling constants of the protons on the pyridine ring and the methyl and amino groups would provide definitive structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be useful for identifying the functional groups present, such as the N-H stretches of the primary amine and amide, the C=O stretch of the amide, and the characteristic vibrations of the pyridine ring.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and could provide information about its fragmentation pattern, further aiding in structural elucidation.

Conclusion and Future Directions

This compound is a molecule with a defined role in chemical synthesis but a largely unexplored biological profile. This guide has provided a consolidated view of its known properties and a theoretical framework for its potential biological activity based on its structural similarity to well-studied nicotinamide derivatives.

Future research should focus on:

-

Experimental Verification of Physicochemical Properties: Determining the melting point, solubility, and pKa through experimental studies is crucial for its practical application.

-

Spectroscopic Characterization: Obtaining and publishing NMR, IR, and MS spectra would provide a definitive reference for this compound.

-

Biological Screening: Investigating the interaction of this compound with key enzymes in nicotinamide metabolism, such as NNMT, could reveal novel biological activities.

-

Pharmacokinetic Studies: If any biological activity is identified, subsequent studies on its absorption, distribution, metabolism, and excretion (ADME) would be necessary.

By filling these knowledge gaps, the scientific community can better understand the potential of this compound, whether as a tool for studying metabolic pathways or as a scaffold for the development of new therapeutic agents.

References

- Google Patents. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.

-

PubChem. 2-Methylnicotinamide. [Link]

- Chrzanowska, M., & Bryś, M. (2012). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. Archivum immunologiae et therapiae experimentalis, 60(2), 127–134.

-

Chem-Impex. 6-Methylnicotinamide. [Link]

-

Wikipedia. 1-Methylnicotinamide. [Link]

-

NIST. 6-Methylnicotinamide. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 6960-22-1 CAS MSDS (6-METHYLNICOTINAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1-Methylnicotinamide - Wikipedia [en.wikipedia.org]

A Technical Guide to Investigating the Potential Biological Activity of 2-Amino-6-methylnicotinamide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the initial exploration of the biological activities of the novel compound, 2-Amino-6-methylnicotinamide. While direct research on this specific molecule is nascent, its structural similarity to other biologically active nicotinamide derivatives suggests a strong rationale for investigation. This document synthesizes current knowledge on related compounds to propose potential mechanisms of action and provides detailed, field-proven experimental protocols to systematically evaluate its therapeutic potential. We will focus on two primary, plausible hypotheses: the potential for this compound to act as an inhibitor of Nicotinamide N-methyltransferase (NNMT) and its potential as a modulator of Histone Deacetylases (HDACs). This guide is intended to serve as a foundational resource for researchers embarking on the characterization of this promising compound.

Introduction and Current Landscape

This compound is a pyridinecarboxamide derivative.[1] Its chemical structure, featuring a nicotinamide core with amino and methyl group substitutions, places it in a class of compounds with significant therapeutic relevance. While its primary documented role is as a chemical intermediate in the synthesis of 2-amino-6-methylnicotinic acid[2], its structural features warrant a thorough investigation into its own potential biological activities.

The nicotinamide scaffold is central to numerous enzymatic processes. Two key areas of interest for compounds of this class are the regulation of cellular methylation and epigenetic modifications. Specifically, the enzyme Nicotinamide N-methyltransferase (NNMT) and the family of Histone Deacetylases (HDACs) are prominent targets for nicotinamide-based molecules.

-

Nicotinamide N-methyltransferase (NNMT): This enzyme plays a crucial role in detoxifying nicotinamide and regulating the cellular pools of S-adenosylmethionine (SAM), the universal methyl donor.[3][4][5] Overexpression of NNMT is linked to various pathologies, including metabolic diseases like obesity and type 2 diabetes, as well as several cancers.[5][6][7][8] Consequently, the development of NNMT inhibitors is an active area of therapeutic research.[3][4][9][10][11]

-

Histone Deacetylases (HDACs): This family of enzymes removes acetyl groups from histones and other proteins, leading to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is a hallmark of many cancers, and HDAC inhibitors have emerged as a successful class of anti-cancer agents. Notably, 6-aminonicotinamide, a structurally related compound, has been identified as a potent HDAC inhibitor.[12]

Given this context, this guide will outline a logical, evidence-based approach to exploring the potential of this compound as either an NNMT inhibitor or an HDAC modulator.

Hypothesized Biological Activities and Mechanisms of Action

Hypothesis 1: this compound as a Novel NNMT Inhibitor

The core of this hypothesis lies in the structural resemblance of this compound to nicotinamide, the natural substrate of NNMT. The enzyme catalyzes the transfer of a methyl group from SAM to the pyridine nitrogen of nicotinamide.[3][4] It is plausible that this compound could act as a competitive inhibitor, binding to the nicotinamide pocket of the enzyme but not being efficiently methylated, thereby blocking the enzyme's activity.

Inhibition of NNMT by this compound would lead to a cascade of downstream cellular effects. By preventing the consumption of SAM for nicotinamide methylation, the compound would increase the cellular SAM/S-adenosyl-L-homocysteine (SAH) ratio, enhancing the methylation potential of the cell. Furthermore, by sparing nicotinamide from methylation, it would be available for the synthesis of NAD+, a critical coenzyme in cellular redox reactions and a substrate for sirtuins and PARPs.[5][7] In a disease context, such as obesity or cancer where NNMT is overexpressed, this inhibition could help restore normal metabolic function and epigenetic landscapes.[13][14]

Diagram: Proposed Mechanism of NNMT Inhibition

Caption: Competitive inhibition of NNMT by this compound.

Hypothesis 2: this compound as a Potential HDAC Inhibitor

This hypothesis is based on the discovery of 6-aminonicotinamides as a class of potent and selective HDAC inhibitors.[12] The presence of the amino group at the 6-position of the pyridine ring in this compound is a key structural feature shared with this class of inhibitors. These compounds typically function by chelating the zinc ion in the active site of class I HDACs, leading to their inhibition.

If this compound acts as an HDAC inhibitor, it would prevent the removal of acetyl groups from histone tails. This would lead to a more open chromatin structure (euchromatin), facilitating the transcription of genes that may have been silenced, such as tumor suppressor genes. This mechanism is a well-established anti-cancer strategy.

Diagram: Proposed Mechanism of HDAC Inhibition

Caption: Inhibition of HDAC activity by this compound.

Experimental Protocols for Activity Validation

To systematically test these hypotheses, a tiered approach is recommended, starting with in vitro biochemical assays and progressing to cell-based and potentially in vivo models.

Workflow for NNMT Inhibition Screening

Diagram: NNMT Inhibition Screening Workflow

Caption: Step-wise workflow for validating NNMT inhibitory activity.

Objective: To determine if this compound directly inhibits recombinant human NNMT enzyme activity and to calculate its IC50 value.

Materials:

-

Recombinant human NNMT

-

S-adenosyl-L-[methyl-³H]-methionine

-

Nicotinamide

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

Scintillation vials and cocktail

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the compound to test a range of concentrations (e.g., 0.01 µM to 100 µM).

-

In a 96-well plate, add the assay buffer, a fixed concentration of nicotinamide (at its Km value), and the various concentrations of the test compound.

-

Initiate the reaction by adding recombinant NNMT and S-adenosyl-L-[methyl-³H]-methionine.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

Extract the radiolabeled product, 1-methylnicotinamide, using an organic solvent (e.g., ethyl acetate).

-

Transfer the organic layer to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Trustworthiness Check: Include positive (known NNMT inhibitor) and negative (vehicle control) controls in each assay plate to validate the assay performance.

Objective: To assess the ability of this compound to inhibit NNMT activity within a cellular context by measuring the levels of its product, 1-methylnicotinamide (MNA).[10]

Materials:

-

A cell line with high NNMT expression (e.g., HepG2 or U-2 OS)[10][11]

-

Cell culture medium and supplements

-

This compound

-

LC-MS/MS system

Procedure:

-

Plate the cells in a multi-well format and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-72 hours).[10]

-

After treatment, harvest the cells and the culture medium.

-

Perform a cell lysis and protein precipitation step.

-

Analyze the intracellular and extracellular levels of MNA using a validated LC-MS/MS method.

-

Normalize the MNA levels to the total protein concentration or cell number.

-

Evaluate the dose-dependent reduction in MNA levels to confirm cellular target engagement.

Workflow for HDAC Inhibition Screening

Objective: To determine if this compound inhibits the activity of specific HDAC isoforms.

Materials:

-

Recombinant human HDAC isoforms (e.g., HDAC1, 2, 3)

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

-

HDAC assay buffer

-

Developer solution

-

This compound

-

A known HDAC inhibitor (e.g., SAHA) as a positive control

Procedure:

-

Perform a serial dilution of this compound.

-

In a 96-well plate, combine the HDAC enzyme, assay buffer, and the test compound at various concentrations.

-

Pre-incubate to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate at 37°C for a set time.

-

Stop the reaction and generate the fluorescent signal by adding the developer solution.

-

Measure the fluorescence on a plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

Objective: To determine if treatment with this compound leads to an increase in histone acetylation in cells, a hallmark of HDAC inhibition.

Materials:

-

A relevant cancer cell line (e.g., HCT116)[12]

-

This compound

-

Lysis buffer

-

Antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total-H3, anti-actin)

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat cells with increasing concentrations of the compound for a defined period (e.g., 12-24 hours).

-

Lyse the cells and extract total protein.

-

Quantify protein concentration using a standard method (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against acetylated histones and the loading control.

-

Incubate with the appropriate secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to assess the change in histone acetylation levels relative to the control.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: Summary of In Vitro Enzyme Inhibition Data

| Compound | Target | Assay Type | IC50 (µM) |

| This compound | NNMT | Radiometric | TBD |

| Positive Control | NNMT | Radiometric | Value |

| This compound | HDAC1 | Fluorometric | TBD |

| Positive Control (SAHA) | HDAC1 | Fluorometric | Value |

Table 2: Summary of Cell-Based Activity

| Compound | Cell Line | Assay Type | Endpoint Measured | EC50 (µM) |

| This compound | HepG2 | LC-MS/MS | MNA Reduction | TBD |

| This compound | HCT116 | Western Blot | Histone H3 Acetylation | TBD |

Conclusion and Future Directions

This guide presents a structured and scientifically rigorous approach to elucidating the potential biological activities of this compound. By focusing on the plausible targets of NNMT and HDACs, researchers can efficiently screen for and validate the compound's mechanism of action. The detailed protocols provided herein are designed to be self-validating and generate high-quality, reproducible data.

Positive results from these initial studies would form a strong basis for more advanced investigations, including comprehensive structure-activity relationship (SAR) studies, pharmacokinetic and pharmacodynamic profiling, and in vivo efficacy studies in relevant disease models. The exploration of this compound holds the potential to uncover a novel therapeutic agent for metabolic disorders or cancer, and this guide serves as the critical first step on that path of discovery.

References

- Method for producing 2-amino-6-methylnicotinic acid.

- The manufacturing method of 2- amino -6- methylnicotinic acids.

-

Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. PubMed Central. [Link]

-

1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. National Institutes of Health. [Link]

-

Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. PubMed Central. [Link]

-

The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. PubMed. [Link]

-

Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. MDPI. [Link]

-

Identification of nicotinamide N‐methyltransferase as a promising therapeutic target for sarcopenia. PubMed Central. [Link]

-

Nicotinamide methyltransferase inhibition by S-adenosylethionine. PubMed. [Link]

-

Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. National Institutes of Health. [Link]

-

Integrated metabolomics and gut microbiota to reveal the anti-tumor mechanism of Jinfu'an decoction in tumor-bearing mice. Frontiers. [Link]

-

Mechanisms and inhibitors of nicotinamide N-methyltransferase. PubMed Central. [Link]

-

1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. PubMed. [Link]

-

Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. ResearchGate. [Link]

-

Combined nicotinamide N-methyltransferase inhibition and reduced-calorie diet normalizes body composition and enhances metabolic benefits in obese mice. PubMed Central. [Link]

-

Combined nicotinamide N-methyltransferase inhibition and reduced-calorie diet normalizes body composition and enhances metabolic benefits in obese mice. ResearchGate. [Link]

-

Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. PubMed Central. [Link]

-

Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. ResearchGate. [Link]

-

Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. PubMed Central. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]

- 3. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of nicotinamide N‐methyltransferase as a promising therapeutic target for sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nicotinamide methyltransferase inhibition by S-adenosylethionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Combined nicotinamide N-methyltransferase inhibition and reduced-calorie diet normalizes body composition and enhances metabolic benefits in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Investigating the Role of 2-Amino-6-methylnicotinamide in NAD+ Metabolism

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a key substrate for a variety of signaling proteins, including sirtuins and poly(ADP-ribose) polymerases (PARPs). The metabolic pathways that govern NAD+ homeostasis are thus of profound interest in the fields of aging, metabolic disease, and oncology. While the roles of established NAD+ precursors like nicotinamide (NAM) and nicotinamide riboside (NR) are well-documented, the vast chemical space of nicotinamide analogs remains largely unexplored. This technical guide focuses on a specific analog, 2-Amino-6-methylnicotinamide, a compound for which a direct role in NAD+ metabolism has not yet been elucidated. This document provides a comprehensive framework for the systematic investigation of this molecule's potential impact on the NAD+ salvage pathway. We will delve into the rationale behind a structured experimental approach, from initial in vitro enzymatic assays to cellular and in vivo validation. This guide is intended to serve as a roadmap for researchers seeking to characterize novel modulators of NAD+ metabolism, using this compound as a primary case study.

Introduction: The Centrality of NAD+ Metabolism

NAD+ is a linchpin of cellular function, acting as a hydride-accepting coenzyme in hundreds of redox reactions essential for energy production through glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. Beyond its bioenergetic role, NAD+ is consumed by a class of enzymes that regulate a myriad of cellular processes. These include:

-

Sirtuins: A family of NAD+-dependent deacetylases and ADP-ribosyltransferases that modulate transcription, DNA repair, and metabolic homeostasis.

-

Poly(ADP-ribose) Polymerases (PARPs): Primarily involved in DNA repair and the maintenance of genomic stability.

-

CD38 and CD157: Ectoenzymes that regulate intracellular calcium signaling through the hydrolysis of NAD+.

The cellular NAD+ pool is maintained through three primary pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway, which recycles nicotinamide (NAM) back into NAD+. In mammals, the salvage pathway is the predominant route for NAD+ synthesis, with nicotinamide phosphoribosyltransferase (NAMPT) being the rate-limiting enzyme.

The chemical structure of this compound, with its core nicotinamide scaffold, raises the compelling hypothesis that it may interact with the enzymatic machinery of the NAD+ salvage pathway. The presence of an amino group at the 2-position and a methyl group at the 6-position could confer unique properties, such as altered binding affinity for NAMPT or other NAD+-consuming enzymes, or it may serve as a substrate itself.

Foundational Knowledge: The NAD+ Salvage Pathway and its Key Players

A thorough understanding of the NAD+ salvage pathway is paramount to designing meaningful experiments.

Nicotinamide Phosphoribosyltransferase (NAMPT)

NAMPT catalyzes the first and rate-limiting step in the salvage pathway, converting nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). NMN is subsequently adenylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to form NAD+. Given its critical role, NAMPT is a major regulatory node in maintaining cellular NAD+ levels and has emerged as a significant therapeutic target in various diseases.

Sirtuins

Sirtuins are a family of seven (SIRT1-7 in mammals) NAD+-dependent enzymes. They remove acetyl groups from lysine residues on a wide range of protein substrates, thereby modulating their activity. This process consumes one molecule of NAD+ and produces nicotinamide, O-acetyl-ADP-ribose, and the deacetylated substrate. The activity of sirtuins is thus intrinsically linked to the availability of cellular NAD+.

Nicotinamide N-methyltransferase (NNMT)

NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide to 1-methylnicotinamide (MNA), which is then excreted.[1] This process is considered a clearance mechanism for excess nicotinamide and can influence the size of the nicotinamide pool available for NAD+ salvage.[1]

A Proposed Research Framework for this compound

Given the absence of direct evidence for the role of this compound in NAD+ metabolism, a structured, hypothesis-driven research plan is essential. The following sections outline a comprehensive experimental workflow.

Phase 1: In Vitro Enzymatic Characterization

The initial phase focuses on direct interactions between this compound and the key enzymes of the NAD+ salvage pathway.

The structural similarity to nicotinamide suggests that this compound could act as a competitive inhibitor of NAMPT.

Experimental Protocol: In Vitro NAMPT Inhibition Assay

-

Reagents and Materials:

-

Recombinant human NAMPT enzyme.

-

Nicotinamide (substrate).

-

5-Phosphoribosyl-1-pyrophosphate (PRPP) (co-substrate).

-

ATP.

-

NMNAT enzyme.

-

Alcohol dehydrogenase.

-

Ethanol.

-

Resazurin (for fluorescent readout) or a suitable absorbance-based detection reagent.

-

This compound (test compound).

-

Known NAMPT inhibitor (e.g., FK866) as a positive control.

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

-

Procedure:

-

Prepare a dilution series of this compound and the positive control (FK866).

-

In a 96-well plate, combine the NAMPT enzyme, PRPP, and ATP in the assay buffer.

-

Add the test compound or control at various concentrations.

-

Initiate the reaction by adding nicotinamide.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the NAMPT reaction and initiate the coupled NMNAT/alcohol dehydrogenase reaction by adding a detection cocktail containing NMNAT, alcohol dehydrogenase, ethanol, and the detection reagent.

-

Incubate to allow for the conversion of NMN to NAD+ and the subsequent reduction of the detection reagent.

-

Measure the fluorescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

The compound could either inhibit sirtuins, similar to nicotinamide, or potentially act as an activator.

Experimental Protocol: In Vitro Sirtuin Activity Assay

-

Reagents and Materials:

-

Recombinant human sirtuin enzyme (e.g., SIRT1 or SIRT3).

-

Fluorogenic acetylated peptide substrate (e.g., a p53-derived peptide).

-

NAD+.

-

Developer solution (containing a protease to cleave the deacetylated substrate).

-

This compound (test compound).

-

Known sirtuin inhibitor (e.g., nicotinamide) and activator (e.g., resveratrol for SIRT1) as controls.

-

Assay buffer.

-

-

Procedure:

-

Prepare a dilution series of this compound and controls.

-

In a 96-well plate, combine the sirtuin enzyme and the fluorogenic substrate in the assay buffer.

-

Add the test compound or control.

-

Initiate the reaction by adding NAD+.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the developer solution.

-

Incubate to allow for the generation of the fluorescent signal.

-

Measure fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of modulation (inhibition or activation) for each concentration of the test compound.

-

Determine IC50 or EC50 values as appropriate.

-

Mandatory Visualization: Proposed Experimental Workflow

Caption: A proposed phased experimental workflow for the characterization of this compound.

Phase 2: Cell-Based Assays

If in vitro activity is observed, the next logical step is to assess the compound's effects in a cellular context.

Based on its potential interaction with NAMPT, the compound is hypothesized to modulate cellular NAD+ concentrations.

Experimental Protocol: Quantification of Cellular NAD+

-

Cell Culture:

-

Select a relevant cell line (e.g., HEK293, HeLa, or a cancer cell line known to be sensitive to NAMPT inhibition).

-

Culture cells to a suitable confluency.

-

-

Treatment:

-

Treat cells with a range of concentrations of this compound for various durations (e.g., 6, 12, 24 hours).

-

Include a vehicle control and a positive control (e.g., FK866).

-

-

NAD+ Extraction:

-

Quantification:

-

Data Analysis:

-

Compare NAD+ levels in treated cells to control cells.

-

Determine the dose- and time-dependent effects of the compound on cellular NAD+ concentrations.

-

It is crucial to determine if the observed effects on NAD+ levels are a consequence of general cytotoxicity.

Experimental Protocol: Cell Viability Assay

-

Procedure:

-

Plate cells in a 96-well plate and treat with the same concentrations of this compound used in the NAD+ quantification assay.

-

After the treatment period, assess cell viability using a standard method such as MTT, MTS, or a cell-permeable fluorescent dye (e.g., Calcein-AM).

-

-

Data Analysis:

-

Calculate the percentage of viable cells relative to the vehicle control.

-

Determine the concentration of the compound that causes a 50% reduction in cell viability (IC50).

-

Phase 3: In Vivo Studies

Should the in vitro and cellular data suggest a potent and specific activity, in vivo studies in a model organism such as mice would be warranted.

Before assessing efficacy, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its target engagement in vivo.

Experimental Protocol: Murine PK/PD Study

-

Animal Model:

-

Use a standard mouse strain (e.g., C57BL/6).

-

-

Dosing:

-

Administer this compound via a relevant route (e.g., oral gavage or intraperitoneal injection).

-

-

Sample Collection:

-

Collect blood and tissue samples at various time points post-administration.

-

-

Analysis:

-

Quantify the concentration of the compound in plasma and tissues using LC-MS/MS to determine its pharmacokinetic profile.

-

Measure NAD+ levels in the same tissues to establish a pharmacodynamic relationship between compound exposure and target modulation.[6]

-

Based on the observed effects, an appropriate in vivo disease model can be selected. For instance, if the compound increases NAD+ levels, a model of age-related metabolic dysfunction could be employed. Conversely, if it acts as a potent NAMPT inhibitor, a cancer xenograft model would be relevant.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical In Vitro Activity of this compound

| Assay | Parameter | This compound | Control (FK866) |

| NAMPT Inhibition | IC50 | [Insert Value] µM | [Insert Value] nM |

| SIRT1 Activity | IC50/EC50 | [Insert Value] µM | [Insert Value] µM (NAM) |

Table 2: Hypothetical Cellular Effects of this compound in HEK293 Cells (24h treatment)

| Concentration (µM) | Cellular NAD+ (% of Control) | Cell Viability (% of Control) |

| 1 | [Insert Value] | [Insert Value] |

| 10 | [Insert Value] | [Insert Value] |

| 100 | [Insert Value] | [Insert Value] |

Concluding Remarks

The framework presented in this guide provides a systematic and logical progression for the investigation of this compound's role in NAD+ metabolism. By beginning with targeted in vitro assays and progressing to more complex cellular and in vivo models, researchers can efficiently and rigorously characterize the biological activity of this and other novel nicotinamide analogs. The elucidation of how such compounds interact with the intricate network of NAD+ metabolism holds the potential to uncover new therapeutic avenues for a wide range of human diseases.

References

- Yang, Y., & Sauve, A. A. (2016). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. Methods in Molecular Biology, 1475, 193–204.

- Cambronne, X. A., & Kraus, W. L. (2020). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. Methods in Molecular Biology, 2089, 27–40.

- Ruiz, L., et al. (2019). NAD+ measurement. Bio-protocol, 9(12), e3281.

-

Bio-protocol. Sirtuin activity assay. Available at: [Link]

- Mazzola, F., et al. (2017). Metabolic Profiling of Alternative NAD Biosynthetic Routes in Mouse Tissues. PLoS ONE, 12(1), e0170322.

- Zou, Y., et al. (2020). Illuminating NAD+ Metabolism in Live Cells and In Vivo Using a Genetically Encoded Fluorescent Sensor. Developmental Cell, 53(2), 240-252.e7.

- Ren, J., et al. (2020). In vivo 31P magnetic resonance spectroscopy study of mouse cerebral NAD content and redox state during neurodevelopment. Scientific Reports, 10(1), 15661.

- Wang, S. N., & Wang, W. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 64(13), 8821–8851.

- Liu, L., et al. (2021). NAD+ flux is maintained in aged mice despite lower tissue concentrations. Cell Metabolism, 33(10), 2051-2063.e5.

-

Elabscience. Sirtuin 1 (SIRT-1) Activity Assay Kit. Available at: [Link]

- Piacente, F., et al. (2023). Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay. PLoS ONE, 18(3), e0282928.

- Yoon, D. S., et al. (2020). Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity.

- Burgos, E. S., & Schramm, V. L. (2021). A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+.

- Uciechowska-Kaczmarzyk, U., et al. (2016). Review: Nicotinamide N-Methyltransferase: More Than a Vitamin B3 Clearance Enzyme. Trends in Endocrinology & Metabolism, 27(11), 809-820.

- van Haren, M. J., et al. (2020). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). RSC Medicinal Chemistry, 11(10), 1163–1169.

- Zheng, X., et al. (2013). Nicotinamide phosphoribosyltransferase inhibitors, design, preparation, and structure-activity relationship. Journal of Medicinal Chemistry, 56(24), 10014–10029.

-

Patsnap Synapse. What are the new molecules for NAMPT inhibitors?. Available at: [Link]

- He, Y., et al. (2024). Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. Molecules, 29(12), 2855.

- Sage, C. E., et al. (2014). Structural Basis of Substrate Recognition in Human Nicotinamide N-Methyltransferase. Biochemistry, 53(20), 3347–3357.

Sources

- 1. bevital.no [bevital.no]

- 2. researchgate.net [researchgate.net]

- 3. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NAD+ measurement. [bio-protocol.org]

- 5. goldmanlaboratories.com [goldmanlaboratories.com]

- 6. NAD+ flux is maintained in aged mice despite lower tissue concentrations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating 2-Amino-6-methylnicotinamide as an Enzyme Inhibitor

This guide provides a comprehensive framework for the rigorous investigation of 2-Amino-6-methylnicotinamide as a potential enzyme inhibitor. Moving beyond a simple recitation of protocols, we delve into the scientific rationale behind each experimental step, ensuring a robust and self-validating approach to characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand the complete workflow from target hypothesis to cellular validation.

Part 1: Foundational Strategy & Target Hypothesis

The structure of this compound, as a substituted nicotinamide, immediately directs our investigation toward enzymes that utilize nicotinamide (NAM) as a substrate. The primary and most compelling hypothesis is its potential interaction with Nicotinamide N-methyltransferase (NNMT) .

NNMT is a critical enzyme in cellular metabolism, catalyzing the transfer of a methyl group from S-adenosyl-methionine (SAM) to nicotinamide, yielding 1-methylnicotinamide (MNA) and S-adenosyl-homocysteine (SAH).[1][2][3] Dysregulation of NNMT has been implicated in a range of pathologies, including metabolic diseases like obesity and diabetes, as well as various cancers, making it a high-value therapeutic target.[2][4][5][6] Our investigation will therefore be centered on NNMT, while acknowledging the potential for off-target activity against other NAM-utilizing enzymes.

The core logic of our investigation is a sequential progression from broad screening to deep mechanistic understanding, ensuring that resources are committed based on positive validation at each preceding stage.

Caption: Investigative workflow for this compound.

Part 2: Physicochemical Properties and Material Preparation

A prerequisite for any robust biological investigation is the thorough characterization of the compound itself.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 100524-09-2 | [7][8] |

| Molecular Formula | C₇H₉N₃O | [7] |

| Molecular Weight | 151.17 g/mol | [7] |

| Purity | ≥97% (Recommended) | [7] |

| Solubility | To be determined empirically in relevant assay buffers (e.g., DMSO, PBS) | |

Protocol 1: Stock Solution Preparation

-

Objective: To prepare a high-concentration, stable stock solution for serial dilutions.

-

Procedure:

-

Accurately weigh a precise amount of this compound powder (purity ≥97%).

-

Dissolve in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mM. DMSO is chosen for its ability to solubilize a wide range of organic compounds.

-

Vortex thoroughly until the compound is fully dissolved.

-

Aliquot into small, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.

-

Store at -20°C, protected from light.

-

-

Self-Validation: The concentration and purity of the stock solution should be confirmed via analytical techniques such as HPLC-UV or LC-MS. This initial validation prevents the propagation of errors in all subsequent experiments.

Part 3: Biochemical Characterization of Enzyme Inhibition

This phase aims to answer two fundamental questions: "Does it inhibit the target?" and "How does it inhibit the target?"

Primary Assay: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. We will employ a continuous, coupled enzyme assay for its efficiency and real-time data acquisition.

Rationale for Assay Choice: A direct measurement of MNA or SAH by HPLC is possible but low-throughput.[9] A coupled enzyme assay offers a spectrophotometric or fluorometric readout, suitable for plate-based screening.[10][11] We will couple the production of SAH to a commercially available SAH hydrolase, which generates homocysteine. The homocysteine can then be detected using a specific probe that generates a fluorescent signal. This provides a sensitive, real-time measure of NNMT activity.

Caption: Coupled assay for measuring NNMT inhibition.

Protocol 2: NNMT IC50 Determination

-

Objective: To determine the concentration of this compound required to inhibit 50% of NNMT activity.

-

Materials: Recombinant human NNMT, SAM, Nicotinamide, SAH Hydrolase, fluorescent homocysteine probe, assay buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM DTT).

-

Procedure (96-well plate format):

-

Prepare a serial dilution of the 10 mM inhibitor stock in assay buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.

-

To each well, add the inhibitor at its final desired concentration. Include "vehicle" (DMSO) controls for 0% inhibition and a known NNMT inhibitor as a positive control.

-

Add NNMT enzyme and the coupling reagents (SAH Hydrolase, probe) to all wells and incubate for 10-15 minutes to allow the inhibitor to bind.

-